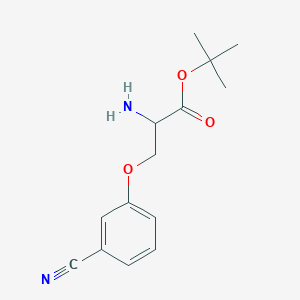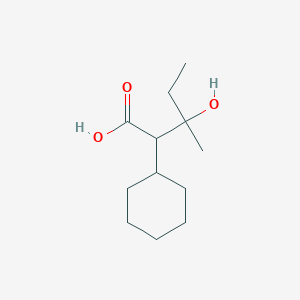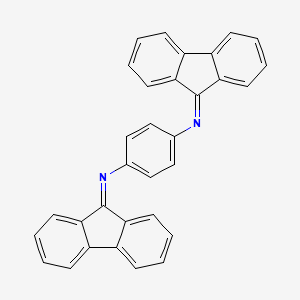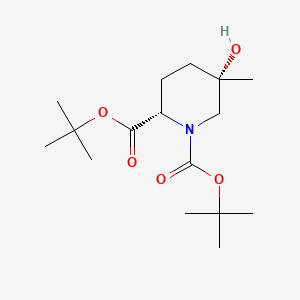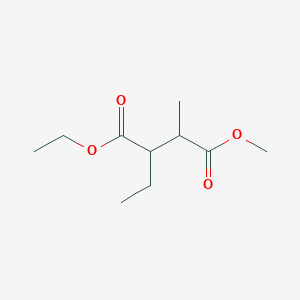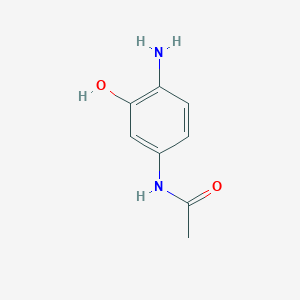![molecular formula C30H28BNO2 B14009257 9-([1,1'-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole](/img/structure/B14009257.png)
9-([1,1'-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-([1,1’-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a complex organic compound that has garnered significant interest in the fields of organic electronics and materials science. This compound is characterized by its unique structure, which includes a carbazole core, a biphenyl group, and a dioxaborolane moiety. These structural features contribute to its unique chemical and physical properties, making it a valuable compound for various scientific applications.
Métodos De Preparación
The synthesis of 9-([1,1’-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole typically involves multiple steps, including the formation of the carbazole core, the introduction of the biphenyl group, and the attachment of the dioxaborolane moiety. Common synthetic routes include:
Formation of Carbazole Core: The carbazole core can be synthesized through a series of cyclization reactions starting from aniline derivatives.
Introduction of Biphenyl Group: The biphenyl group is often introduced through Suzuki-Miyaura coupling reactions, which involve the reaction of a halogenated carbazole with a boronic acid derivative of biphenyl.
Attachment of Dioxaborolane Moiety: The dioxaborolane moiety is typically introduced through a reaction with a boronic ester.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Análisis De Reacciones Químicas
9-([1,1’-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic rings.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
9-([1,1’-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole has a wide range of scientific research applications, including:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electronic properties.
Materials Science: It is utilized in the synthesis of advanced materials with unique optical and electronic properties.
Biological Research: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Mecanismo De Acción
The mechanism of action of 9-([1,1’-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression.
Comparación Con Compuestos Similares
When compared to similar compounds, 9-([1,1’-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole stands out due to its unique combination of structural features. Similar compounds include:
9-Phenylcarbazole: Lacks the dioxaborolane moiety, resulting in different chemical properties.
4-Biphenylboronic Acid: Lacks the carbazole core, affecting its electronic properties.
Carbazole-9-boronic Acid: Similar in structure but lacks the biphenyl group, leading to different reactivity.
Propiedades
Fórmula molecular |
C30H28BNO2 |
|---|---|
Peso molecular |
445.4 g/mol |
Nombre IUPAC |
9-(4-phenylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole |
InChI |
InChI=1S/C30H28BNO2/c1-29(2)30(3,4)34-31(33-29)25-14-10-16-27-28(25)24-13-8-9-15-26(24)32(27)23-19-17-22(18-20-23)21-11-6-5-7-12-21/h5-20H,1-4H3 |
Clave InChI |
OVAUNPNVFAAFQT-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C3C4=CC=CC=C4N(C3=CC=C2)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


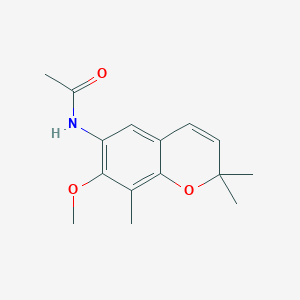
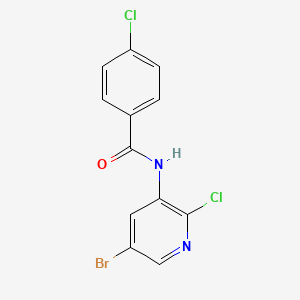
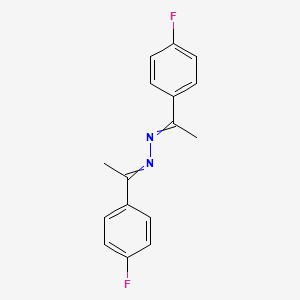
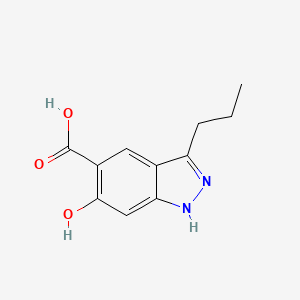
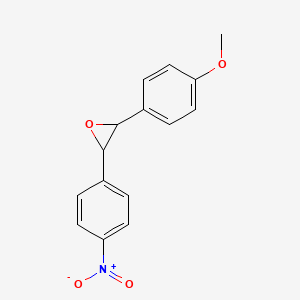
![Ethyl 2-[4-(2-nitroprop-1-enyl)naphthalen-1-yl]oxyacetate](/img/structure/B14009205.png)
